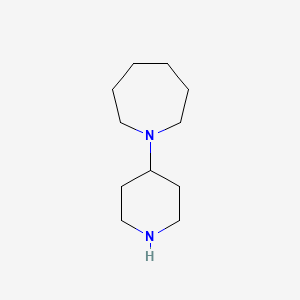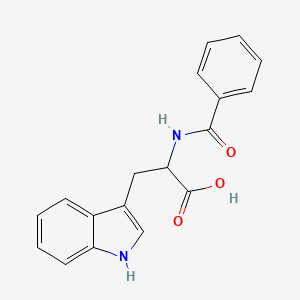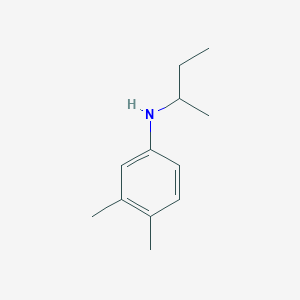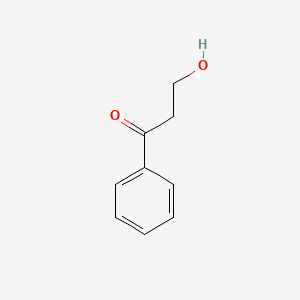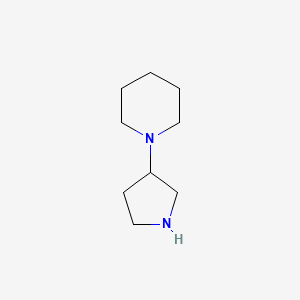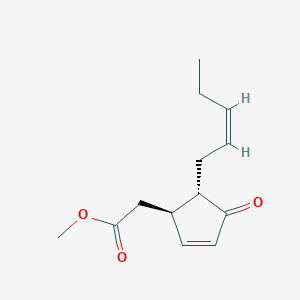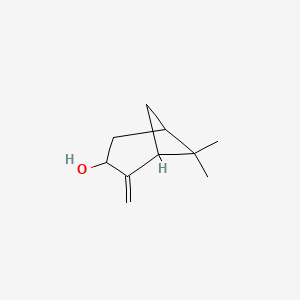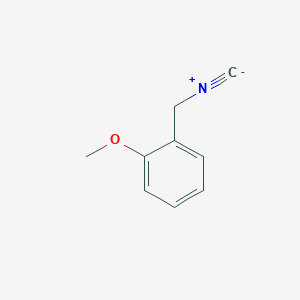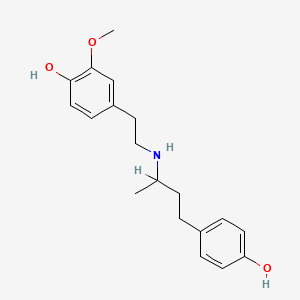
3-O-甲基多巴酚丁胺
描述
3-O-Methyldobutamine is a major metabolite of dobutamine, a synthetic ionotropic catecholamine commonly used to treat heart failure and shock . The formation of 3-O-Methyldobutamine represents the principal pathway of dobutamine disposition in humans .
Molecular Structure Analysis
The molecular formula of 3-O-Methyldobutamine is C19H25NO3 . It contains 48 atoms in total: 25 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 49 bonds in total: 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 2 aromatic hydroxyls, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of 3-O-Methyldobutamine is 315.41 . Other physical and chemical properties such as boiling point, density, solubility, and pKa are predicted to be 507.1±50.0 °C, 1.130±0.06 g/cm3, slightly soluble in methanol and water, and 9.90±0.20 respectively .科学研究应用
代谢和药代动力学
3-O-甲基多巴酚丁胺被认为是多巴酚丁胺的主要代谢物,多巴酚丁胺是一种合成的离子型儿茶酚胺,用于治疗心力衰竭和休克。Yan、Webster 和 Blumer (2002) 的研究强调了多巴酚丁胺代谢为 3-O-甲基多巴酚丁胺这一重要途径在人体中的作用。它在接受多巴酚丁胺治疗的儿童的尿液中被发现,表明其在该药物的分解代谢中具有重要意义 (Yan, Webster, & Blumer, 2002)。
肾上腺素受体相互作用
Ruffolo、Messick 和 Horng (1985) 研究了 3-O-甲基多巴酚丁胺与 α 和 β 肾上腺素受体的相互作用。他们发现 3-O-甲基多巴酚丁胺充当竞争性 α1 肾上腺素受体拮抗剂,其中 (+) 异构体比 (-) 异构体更有效。这表明其在调节身体中肾上腺能活动中的潜在作用,尤其是影响血管阻力和心率 (Ruffolo, Messick, & Horng, 1985)。
心血管系统效应
在 Ruffolo 和 Morgan (1984) 的一项研究中,研究了 3-O-甲基多巴酚丁胺对麻醉大鼠心血管系统的影响。他们观察到两种异构体都充当 α1 肾上腺素受体拮抗剂,而没有显着的激动剂活性,这暗示了它们对心血管动力学的影响。这项研究表明,3-O-甲基多巴酚丁胺可能是多巴酚丁胺给药后观察到的血流动力学效应的关键因素 (Ruffolo & Morgan, 1984)。
属性
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWSEZQQABCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915054 | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95231-13-3, 61413-41-0 | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 3-O-Methyldobutamine?
A1: 3-O-Methyldobutamine, a metabolite of the synthetic catecholamine dobutamine, exhibits a complex interaction with α- and β-adrenoceptors. Specifically, the (+)-enantiomer of 3-O-Methyldobutamine acts as a potent and selective α1-adrenoceptor antagonist [, ]. This means it blocks the effects of norepinephrine at α1-adrenoceptors, which are found in various tissues and are involved in processes such as vasoconstriction. In contrast, both enantiomers show weak β2-adrenoceptor agonist activity, particularly in the rat uterus, although this effect is not highly stereoselective [].
Q2: How does the metabolism of dobutamine contribute to the formation of 3-O-Methyldobutamine in humans?
A2: Research has shown that 3-O-Methyldobutamine represents a major metabolite of dobutamine in humans []. When administered intravenously, a significant portion of dobutamine undergoes metabolism, with 3-O-Methyldobutamine and its acid-hydrolyzed derivatives constituting a substantial portion of the metabolites detected in urine []. This metabolic pathway is primarily facilitated by the enzyme catechol-O-methyltransferase (COMT) present in various tissues, including blood mononuclear cells [].
Q3: Are there any notable differences in the pharmacological activity between the enantiomers of 3-O-Methyldobutamine?
A3: Yes, the two enantiomers of 3-O-Methyldobutamine display distinct pharmacological profiles. While both enantiomers act as competitive α1-adrenoceptor antagonists, the (+)-enantiomer demonstrates significantly higher potency compared to the (-)-enantiomer []. This difference in potency is evident in both functional assays using isolated guinea pig aorta and in radioligand binding studies using rat cerebral cortex [].
Q4: What is the significance of understanding the disposition of dobutamine and its metabolites?
A4: Understanding the disposition of dobutamine, including its metabolism and excretion pathways, is crucial for optimizing its clinical use []. This knowledge helps in determining appropriate dosing regimens, understanding potential drug interactions, and predicting patient responses to therapy. The identification of 3-O-Methyldobutamine as a major metabolite in dogs, and subsequently in humans, has been essential in comprehensively characterizing the pharmacokinetic profile of dobutamine [, ].
Q5: What are the implications of 3-O-Methyldobutamine's pharmacological activity in the context of dobutamine administration?
A5: The pharmacological activity of 3-O-Methyldobutamine, particularly its role as an α1-adrenoceptor antagonist, adds a layer of complexity to the overall effects observed following dobutamine administration [, ]. While dobutamine itself primarily exerts inotropic and chronotropic effects through its interaction with β-adrenoceptors, the concurrent formation of 3-O-Methyldobutamine, specifically its (+)-enantiomer, might modulate the overall hemodynamic response.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



